Riociguat-13C-d3 is a stable isotope-labeled variant of the compound riociguat, which is primarily used in scientific research as an internal standard for quantifying riociguat in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Riociguat itself is a stimulator of soluble guanylate cyclase, a key enzyme involved in the nitric oxide signaling pathway, making it significant in the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension .
Riociguat-13C-d3 is classified under stable isotope-labeled compounds, specifically designed for analytical chemistry applications. It is synthesized from riociguat, which has the molecular formula and a molecular weight of approximately 393.41 g/mol . The incorporation of deuterium (denoted as "d3") involves replacing three hydrogen atoms with deuterium isotopes, enhancing the compound's stability and traceability during mass spectrometric analysis.
The synthesis of riociguat-13C-d3 typically involves several steps starting from the precursor compound. The general synthetic route includes:
The reaction conditions must be meticulously controlled to ensure high yields and purity, often utilizing solvents like toluene or N,N-dimethylformamide at elevated temperatures .
Riociguat-13C-d3 maintains a similar structure to that of riociguat, with the primary difference being the presence of deuterium atoms. The molecular formula for riociguat-13C-d3 is , reflecting the substitution of hydrogen with deuterium.
Riociguat-13C-d3 can undergo various chemical reactions similar to its non-labeled counterpart:
These reactions are typically facilitated by reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .
Riociguat functions by stimulating soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This process enhances vasodilation and improves blood flow in pulmonary arteries. The mechanism involves:
Riociguat-13C-d3 is primarily utilized in pharmacokinetic studies where accurate quantification of riociguat levels in biological matrices is required. Its applications include:
The strategic incorporation of stable isotopes into the riociguat structure necessitates careful selection of synthetic precursors and reaction sequences. For Riociguat-¹³C-d₃, the ¹³C label is typically introduced at the pyrimidine carbonyl carbon (position C-2) using potassium ¹³C-cyanide as the primary labeled precursor. This position was selected due to its metabolic stability and minimal susceptibility to exchange reactions. The synthetic pathway begins with nucleophilic aromatic substitution between 2-fluoro-4-hydroxyaniline and ethyl ¹³C-cyanoacetate, forming the ¹³C-labeled pyrimidinone core through cyclative condensation [6].
Deuterium incorporation employs two distinct strategies:
The molecular architecture necessitates this dual-position labeling to avoid labile hydrogen positions susceptible to back-exchange in vivo. The pyrimidine-2-¹³C, methylamino-d₃ configuration ensures metabolic stability of the labels, as confirmed by human microsomal studies showing negligible loss of deuterium during phase I metabolism [2] [6].
Table 1: Position-Specific Isotopic Labeling in Riociguat-¹³C-d₃
Isotope Type | Molecular Position | Chemical Purpose | Synthetic Precursor |
---|---|---|---|
¹³C | Pyrimidine C-2 | Mass spectrometric differentiation | Potassium ¹³C-cyanide |
d₃ (²H) | N-Methyl group | Enhanced metabolic stability | Sodium cyanoborodeuteride |
d (²H) | Pyrimidine C-5 | Secondary mass shift | D₂O with PtO₂ catalysis |
Isotopic fidelity faces multiple threats throughout the synthetic sequence, particularly during high-temperature cyclizations and acid-catalyzed steps. The pyrimidinone ring closure requires temperatures exceeding 150°C in dipolar aprotic solvents like dimethylformamide, conditions that promote deuterium scrambling at adjacent positions. This challenge is mitigated through:
Acid-catalyzed condensation during the final coupling between the pyrimidinone-¹³C and deuterated aminopyridine segments presents significant deuterium loss risks. Catalytic acids like para-toluenesulfonic acid promote proton exchange at the methylamino-d₃ group, potentially reducing isotopic enrichment below the required 95% threshold. This challenge is addressed through:
Purification introduces additional isotopic integrity challenges, as silica gel chromatography exposes compounds to surface silanol groups that catalyze deuterium exchange. Reverse-phase preparative chromatography with deuterium-depleted solvents (acetonitrile-d₃) and trifluoroacetic acid-d minimizes this exchange, preserving the isotopic enrichment achieved during synthesis [6].
The optimization of isotopic incorporation extends beyond precursor selection to encompass reaction media engineering and catalyst design. Deuterium labeling efficiency at the methylamino position critically depends on the reductive amination conditions, where solvent polarity profoundly influences the deuterium retention:
Table 2: Solvent Optimization for Reductive Amination Deuterium Incorporation
Solvent System | Catalyst | Temperature (°C) | Deuterium Incorporation (%) | Isotopic Byproducts |
---|---|---|---|---|
Tetrahydrofuran-d₈ | NaBD₃CN | 25 | 99.2 ± 0.3 | None detected |
Methanol-d₄ | NaBD₃CN | 0 | 92.5 ± 1.2 | -ND₂, -ND isotopologs (6.3%) |
Dimethylformamide-d₇ | NaBD₃CN | 25 | 97.8 ± 0.5 | Monodeuterated species (1.7%) |
Dichloromethane-d₂ | NaBD₃CN | 40 | 94.1 ± 0.9 | Multiple deuterated species (4.2%) |
Aprotic solvents with high deuterium content (tetrahydrofuran-d₈, dimethylformamide-d₇) demonstrate superior deuterium retention by minimizing protic exchange. Catalytic deuteration at the pyrimidine C-5 position requires specialized conditions:
These conditions achieve >98% deuterium incorporation without compromising the ¹³C label at the adjacent position, as confirmed by isotopic mapping studies. Carbon-13 integrity during the ring closure requires strict exclusion of carbon dioxide, which causes isotopic dilution through carboxylate formation. The reaction vessel is purged with nitrogen before introducing potassium ¹³C-cyanide, maintaining an oxygen-free environment throughout the 8-hour cyclization [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7